(5-methyl-1H-indol-4-yl)boronic acid
Overview
Description
“(5-methyl-1H-indol-4-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are known for their diverse applications in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The compound has a molecular formula of C9H10BNO2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to the 4-position of a 5-methyl-1H-indole ring. The molecular weight of the compound is approximately 175.08 Da .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their ability to participate in Suzuki-Miyaura cross-coupling reactions . They can also interact with diols and strong Lewis bases such as fluoride or cyanide anions, which makes them useful in various sensing applications .
Scientific Research Applications
Synthesis of Indole Substituted Twistenediones : A study by Rojas-Martín et al. (2013) in Organic Letters discusses the synthesis of indole substituted twistane-like derivatives using boronic acid. They demonstrated that boronic acid acts as a temporal promoter in a site-selective conjugate addition of the heteroaromatic system, leading to the formation of intermediate diene trapped by intramolecular [4 + 2] cycloaddition (Rojas-Martín et al., 2013).
Stabilization of Sugar-Boronic Esters : In a study by Nagai et al. (1993) in the Bulletin of the Chemical Society of Japan, the researchers reported that 5-Indolylboronic acid forms reversible boronic esters with reducing sugars in water. This finding suggests potential applications in sugar-binding equilibriums and could be monitored by fluorescence or NMR spectroscopy (Nagai et al., 1993).
Synthesis of Heteroaryl and Heteroannulated Indoles : Queiroz et al. (2008) in Bioorganic & Medicinal Chemistry conducted a study synthesizing indoles by metal-assisted C-N intramolecular cyclization of N-Boc-beta-dibenzothien-4-yl or beta-dibenzofur-4-yl dehydrophenylalanines. These were obtained via Suzuki cross-coupling with boronic acids. This highlights the role of boronic acids in the creation of compounds with potential therapeutic applications (Queiroz et al., 2008).
Complexes of Tris(pentafluorophenyl)boron with Nitrogen-Containing Compounds : Focante et al. (2006) in Coordination Chemistry Reviews explored the reaction of tris(pentafluorophenyl)boron with nitrogen-containing compounds, including indoles. This research points to potential applications of boronic acids in catalysis and polymerization processes (Focante et al., 2006).
Boronic Acid in Synthesis of α-Sulfanyl-Substituted Indole-3-acetic Acids : Das et al. (2017) in Organic Letters described the use of boronic acid to accelerate a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids, highlighting its catalytic potential (Das et al., 2017).
Indole-BODIPY as a Chemosensor for Hg2+ : Kaur et al. (2016) in RSC Advances synthesized a BODIPY bearing bis(1-methyl-1H-indol-3-yl)methyl unit acting as a ‘turn-on’ chemosensor for Hg2+ ions. This research showcases the potential of boronic acid derivatives in environmental and biological sensing applications (Kaur et al., 2016).
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes : Izmer et al. (2006) in Organometallics demonstrated the use of (2-methyl-1H-inden-4-yl)boronic acid in palladium-catalyzed reactions to synthesize aryl-substituted indenes. This study underlines the significance of boronic acids in facilitating organometallic synthesis (Izmer et al., 2006).
Safety and Hazards
Boronic acids, including “(5-methyl-1H-indol-4-yl)boronic acid”, can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Boronic acids are increasingly being used in diverse areas of research. Their interaction with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . Future research may focus on expanding these applications and exploring new ones.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to interact with multiple receptors and have been used in the treatment of various disorders . They play a significant role in cell biology and have shown potential in treating cancer cells and microbes .
Mode of Action
It’s known that boronic acids, in general, are used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, making them attractive synthetic intermediates .
Result of Action
Indole derivatives have shown diverse biological activities and therapeutic possibilities .
Action Environment
The action of (5-methyl-1H-indol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which boronic acids are commonly used, requires specific reaction conditions . Additionally, boronic acids are generally stable and environmentally benign, degrading into boric acid, which is relatively harmless to humans .
Properties
IUPAC Name |
(5-methyl-1H-indol-4-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOHUNFVXQUGOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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